![molecular formula C21H17N5O5 B067443 (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid CAS No. 169287-79-0](/img/structure/B67443.png)
(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid
Description
- This compound belongs to a class of compounds that includes various synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones. It has been characterized by spectroscopic and elemental analysis data (Sharma, Sharma, & Rane, 2004).
Synthesis Analysis
- A novel approach to synthesize purines with functionalized carbon substituents involves reacting 6-halopurine derivatives with ethyl acetoacetate, yielding compounds like (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid without the need for metal catalysts and ligands (Qu et al., 2009).
Molecular Structure Analysis
- The molecular structure in the crystal of similar compounds has been determined by X-ray diffraction, and gas-phase structures obtained by quantum chemical calculations. This helps understand the dynamics and configurations of these molecules (Wang et al., 2016).
Chemical Reactions and Properties
- The compound's reactivity and charge transfer analysis can be explored through computational methods like Density Functional Theory (DFT), which can reveal insights into global and local reactivity properties (Murthy et al., 2018).
Physical Properties Analysis
- The synthesis and structural studies of related compounds have shown how molecular conformations differ in solution and crystal form, which can be analyzed using NMR spectral and X-Ray data (Chui et al., 2004).
Chemical Properties Analysis
- Synthesis of structurally related compounds and their characterization, such as by vibrational spectroscopy and DFT calculations, provide insights into the compound's electronic delocalization and topological properties of electronic charge density (Leyton et al., 2013).
Scientific Research Applications
Synthesis and Characterization of Coordination Polymers
- A study by Zhou Ying-xia et al. (2014) involved the synthesis of a purine-containing multifunctional ligand similar to the compound . This research led to the creation of new coordination polymers with potential applications in materials science and molecular architecture (Zhou Ying-xia et al., 2014).
Synthesis of Purine Derivatives
- N. Nami et al. (2017) explored the synthesis of purine derivatives, which are crucial in the development of new pharmaceuticals and diagnostic tools. This research contributes to the understanding of how such compounds can be synthesized and modified (N. Nami et al., 2017).
Antimicrobial Properties
- Pratibha Sharma et al. (2004) investigated the synthesis of compounds similar to the one and evaluated their antimicrobial activities. This study provides insights into the potential use of these compounds in developing new antibacterial agents (Pratibha Sharma et al., 2004).
Agricultural Applications
- Research by G. F. Johnston and B. Jeffcoat (1977) focused on the effects of growth regulators related to purine derivatives on cereal seedlings. Their findings are significant for agricultural applications, particularly in understanding how certain compounds can influence plant growth (G. F. Johnston and B. Jeffcoat, 1977).
Synthesis and Optimization of Peptide Nucleic Acid Monomers
- A. Abdelbaky et al. (2019) conducted research on optimizing the synthesis of peptide nucleic acid monomers, crucial for therapeutic agents and biosensor probes. This work includes the synthesis of compounds structurally related to (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid (A. Abdelbaky et al., 2019).
Neuroprotective and Regenerative Agent Research
- M. Rathbone et al. (1999) studied a synthetic purine with similar properties, exploring its potential as a neuroprotective and regenerative agent in stroke and central nervous system injury. This underscores the significance of purine derivatives in neurological research (M. Rathbone et al., 1999).
properties
IUPAC Name |
2-[2-(benzhydryloxycarbonylamino)-6-oxo-1H-purin-9-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O5/c27-15(28)11-26-12-22-16-18(26)23-20(24-19(16)29)25-21(30)31-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,12,17H,11H2,(H,27,28)(H2,23,24,25,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZVALGHHYRQFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC4=C(C(=O)N3)N=CN4CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573526 | |
Record name | (2-{[(Diphenylmethoxy)carbonyl]amino}-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid | |
CAS RN |
169287-79-0 | |
Record name | 2-[[(Diphenylmethoxy)carbonyl]amino]-1,6-dihydro-6-oxo-9H-purine-9-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169287-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-{[(Diphenylmethoxy)carbonyl]amino}-6-oxo-3,6-dihydro-9H-purin-9-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Benzhydryloxycarbonylamino-6-oxo-1,6-dihydro-purin-9-yl)-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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